N-Methoxy-1-[4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl]methanamine;hydrochloride
Description
N-Methoxy-1-[4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl]methanamine hydrochloride is a structurally complex compound featuring:
- A methanamine backbone substituted with a methoxy group (N-methoxy) and a para-substituted phenyl ring.
- A 1,2,4-oxadiazole ring at the para position of the phenyl group, further functionalized with a trifluoromethyl (-CF₃) group at the 5-position of the oxadiazole.
The 1,2,4-oxadiazole moiety is a bioisostere for ester or amide groups, often improving metabolic stability and binding affinity in drug design . The trifluoromethyl group contributes to electronegativity, lipophilicity, and resistance to oxidative metabolism, making it a common feature in bioactive molecules .
Properties
IUPAC Name |
N-methoxy-1-[4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3O2.ClH/c1-18-15-6-7-2-4-8(5-3-7)9-16-10(19-17-9)11(12,13)14;/h2-5,15H,6H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVQKXDTZSUUBAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONCC1=CC=C(C=C1)C2=NOC(=N2)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClF3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-Methoxy-1-[4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl]methanamine hydrochloride with structurally related compounds, focusing on substituents, molecular properties, and biological activity:
Key Observations:
Oxadiazole Substituent Diversity: The trifluoromethyl group (CF₃) in the target compound and enhances lipophilicity and metabolic stability compared to nitro-furyl () or methoxyphenoxy () substituents. Electron-withdrawing groups (e.g., CF₃, nitro) improve oxadiazole ring stability, while electron-donating groups (e.g., methoxy) may alter solubility .
Hydrochloride salts are universally employed to improve aqueous solubility across analogs .
Pharmacological Implications :
- Nitro-furyl derivatives (e.g., ) exhibit antibacterial activity, while S1P1-targeted analogs () demonstrate receptor-specific applications. The target compound’s lack of direct activity data necessitates further evaluation.
Synthetic Accessibility :
- Oxadiazoles are typically synthesized via cyclization of acyl hydrazides or amidoximes . The target compound likely requires multi-step synthesis involving phenyl ring functionalization and oxadiazole formation .
Q & A
Q. Troubleshooting Low Yields :
- Purification : Use preparative HPLC to isolate intermediates, as impurities from incomplete cyclization often reduce yields .
- Reaction Monitoring : Employ TLC or LC-MS to detect side products (e.g., unreacted amidoximes) early .
- Solvent Optimization : Switch from THF to DMF for better solubility of trifluoromethyl intermediates .
Advanced: How can structural contradictions in NMR data for this compound be resolved, particularly regarding the oxadiazole ring conformation?
Methodological Answer:
The oxadiazole ring’s electron-deficient nature and trifluoromethyl group can cause unexpected splitting in NMR. To resolve ambiguities:
- 2D NMR : Use - HSQC/HMBC to confirm coupling between the oxadiazole C-3 and adjacent phenyl protons .
- X-ray Crystallography : Resolve tautomeric forms of the oxadiazole ring (e.g., 1,2,4-oxadiazole vs. 1,3,4-isomer) .
- Computational Modeling : Compare experimental shifts with DFT-calculated chemical shifts (e.g., using Gaussian at the B3LYP/6-311+G(d,p) level) .
Example : In a related oxadiazole derivative, NMR δ 7.97 ppm (dd, ) was attributed to para-substituted phenyl protons adjacent to the oxadiazole ring .
Basic: What analytical techniques are critical for confirming the purity and identity of this compound?
Methodological Answer:
- HPLC-PDA : Use a C18 column with a water/acetonitrile gradient (0.1% TFA) to detect impurities (<0.5% area) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]) with <3 ppm error .
- Elemental Analysis : Validate C, H, N, and Cl content (±0.3% theoretical) to confirm stoichiometry of the hydrochloride salt .
Data Example : For a similar compound, HRMS showed [M+H] at m/z 225.0623 (calc. 225.0623) .
Advanced: How does the trifluoromethyl group influence this compound’s biological activity compared to non-fluorinated analogs?
Methodological Answer:
The CF group enhances:
- Metabolic Stability : Reduces oxidative metabolism due to fluorine’s electronegativity, as seen in pharmacokinetic studies of related oxadiazoles .
- Target Affinity : Increases hydrophobic interactions with enzyme pockets (e.g., antimicrobial targets like DNA gyrase) .
- Solubility : Improves logP by ~0.5 units compared to methyl-substituted analogs, balancing membrane permeability and aqueous solubility .
Q. Experimental Comparison :
| Compound | MIC (µg/mL) E. coli | LogP |
|---|---|---|
| CF-Oxadiazole | 2.5 | 2.1 |
| CH-Oxadiazole | 10.0 | 1.6 |
| Data adapted from oxadiazole antimicrobial studies . |
Basic: What safety protocols are recommended for handling this compound in the lab?
Methodological Answer:
- PPE : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood for weighing and reactions .
- Spill Management : Neutralize hydrochloride residues with sodium bicarbonate, then absorb with vermiculite .
- Waste Disposal : Collect in halogenated waste containers due to the trifluoromethyl group .
Q. Emergency Measures :
- Inhalation : Move to fresh air; monitor for respiratory irritation .
- Skin Contact : Rinse with water for 15 minutes; seek medical advice if erythema persists .
Advanced: How can computational modeling predict this compound’s interaction with biological targets like S1P1 receptors?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model interactions between the oxadiazole ring and receptor hydrophobic pockets (e.g., S1P1’s TM4 domain) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of hydrogen bonds between the methoxyamine group and Asp121 .
- QSAR : Develop a model using descriptors like polar surface area (PSA) and molar refractivity to predict blood-brain barrier permeability .
Case Study : A fluorinated oxadiazole derivative showed 80% similarity in docking poses to known S1P1 agonists, suggesting shared binding motifs .
Basic: What are common byproducts during synthesis, and how are they characterized?
Methodological Answer:
- Byproducts :
- Characterization :
Advanced: How can researchers reconcile contradictory bioactivity data across different assay systems (e.g., in vitro vs. in vivo)?
Methodological Answer:
- Assay Optimization :
- Solubility Adjustments : Use DMSO concentrations <0.1% to avoid cell membrane disruption in vitro .
- Metabolite Profiling : Perform LC-MS on plasma samples from in vivo studies to detect active metabolites masking parent compound activity .
- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to identify outliers in dose-response curves .
Example : A related compound showed IC = 10 nM in enzyme assays but EC = 100 nM in cell-based assays due to protein binding differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
